4,5-Desisopropylidene Topiramate

Vue d'ensemble

Description

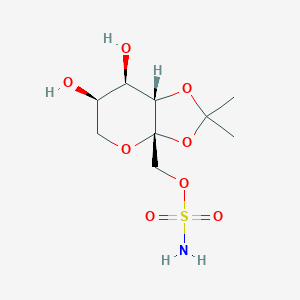

Le 4,5-Désisopropylidène Topiramate est un métabolite du médicament anticonvulsivant Topiramate. Il se caractérise par sa formule chimique C9H17NO8S et une masse molaire de 299,30 g/mol . Ce composé fait partie de la famille du Topiramate et est connu pour son rôle dans la recherche neurologique et ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

4,5-Desisopropylidene Topiramate has several scientific research applications:

Mécanisme D'action

Target of Action

4,5-Desisopropylidene Topiramate is an inactive metabolite of the anticonvulsant drug Topiramate . The primary targets of Topiramate, and by extension its metabolites, include GABA-A receptors , AMPA/kainate glutamate receptors , and voltage-activated L-type calcium channels .

Mode of Action

Topiramate, and likely its metabolites, interact with these targets in several ways. It binds to a non-benzodiazepine site on GABA-A receptors , enhancing the activity of this inhibitory neurotransmitter . It also antagonizes AMPA/kainate glutamate receptors , reducing neuronal excitability . Furthermore, it inhibits voltage-activated L-type calcium channels , which play a role in neuronal signaling .

Biochemical Pathways

Given its parent compound’s actions, it may influence pathways involvingGABAergic neurotransmission , glutamatergic signaling , and calcium-dependent cellular processes .

Pharmacokinetics

Factors such as age, renal function, and concomitant medications have been reported to affect the clearance of topiramate . These factors may also influence the ADME properties of this compound.

Result of Action

The actions of topiramate result in decreased neuronal excitability, which can help control seizures and prevent migraines .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and action .

Analyse Biochimique

Biochemical Properties

4,5-Desisopropylidene Topiramate is involved in biochemical reactions as a metabolite of Topiramate

Cellular Effects

It is known that Topiramate, the parent compound, has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of Topiramate, it may share some of the parent compound’s mechanisms, which include blockade of voltage-gated Na+ channels, inhibition of voltage-gated Ca2+ channels, inhibition of glutamate-mediated neurotransmission, inhibition of carbonic anhydrase isoenzyme, and enhancement of GABA-mediated neurotransmission

Dosage Effects in Animal Models

It is known that Topiramate treatment in status epilepticus at doses ranging from 20 to 100 mg/kg considerably improved the survival of rats and improved CA1 and CA3 pyramidal cell survival in a dose-dependent manner .

Metabolic Pathways

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4,5-Désisopropylidène Topiramate implique la réaction du Topiramate avec des réactifs spécifiques dans des conditions contrôlées. Le processus comprend généralement l'élimination des groupes isopropylidène de la molécule de Topiramate. Cela peut être réalisé par hydrolyse ou d'autres réactions chimiques qui ciblent les groupes isopropylidène .

Méthodes de production industrielle

La production industrielle du 4,5-Désisopropylidène Topiramate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour garantir la qualité et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 4,5-Désisopropylidène Topiramate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule, conduisant à la formation de nouveaux composés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour assurer des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .

4. Applications de la recherche scientifique

Le 4,5-Désisopropylidène Topiramate a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du 4,5-Désisopropylidène Topiramate est étroitement lié à celui du Topiramate. On pense qu'il exerce ses effets par :

Blocage des canaux sodium voltage-dépendants neuronaux : Cela réduit l'excitabilité des neurones.

Amélioration de l'activité de l'acide gamma-aminobutyrique (GABA) : Ce neurotransmetteur inhibiteur aide à calmer l'activité neuronale.

Antagonisme des récepteurs glutamate AMPA/kainate : Cela réduit la neurotransmission excitatrice.

Inhibition faible de l'anhydrase carbonique : Cette enzyme est impliquée dans divers processus physiologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

2,3-Désisopropylidène Topiramate : Un autre métabolite du Topiramate avec des propriétés similaires.

9-Hydroxy Topiramate : Un dérivé hydroxylé du Topiramate.

10-Hydroxy Topiramate : Un autre dérivé hydroxylé avec des propriétés chimiques distinctes.

Unicité

Le 4,5-Désisopropylidène Topiramate est unique en raison de ses modifications structurelles spécifiques, qui se traduisent par des propriétés pharmacologiques distinctes par rapport à d'autres métabolites du Topiramate. Sa structure unique permet des interactions spécifiques avec des cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

4,5-Desisopropylidene Topiramate is a metabolite of Topiramate, an antiepileptic medication widely used for various neurological conditions. Understanding the biological activity of this compound is crucial for elucidating its potential therapeutic effects and mechanisms of action. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies regarding this compound.

Pharmacological Properties

Mechanism of Action

this compound exhibits several mechanisms similar to its parent compound, Topiramate. Key actions include:

- Sodium Channel Blockade : It inhibits voltage-dependent sodium channels, reducing seizure activity by limiting neuronal excitability .

- Glutamate Receptor Antagonism : The compound antagonizes kainate/AMPA receptors, which are critical in excitatory neurotransmission, thus preventing excessive neuronal firing .

- GABA Modulation : It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by potentiating chloride ion currents through GABA-A receptors .

- Calcium Channel Blockade : The compound also blocks T-type calcium channels, contributing to its anticonvulsant properties .

Metabolism and Pharmacokinetics

This compound is primarily formed through the metabolism of Topiramate. The metabolic pathway includes hydroxylation and hydrolysis reactions leading to several minor metabolites. Notably, none of these metabolites exhibit significant anticonvulsant activity .

Table 1: Metabolic Profile of Topiramate and Its Metabolites

| Metabolite | Formation Mechanism | Anticonvulsant Activity |

|---|---|---|

| 4,5-Desisopropylidene TPM | Hydrolysis | None |

| 2,3-Desisopropylidene TPM | Hydrolysis | None |

| 9-Hydroxy TPM | Hydroxylation | None |

| 10-Hydroxy TPM | Hydroxylation | None |

Clinical Findings and Case Studies

Case Study Analysis

A notable case study highlighted cognitive side effects associated with Topiramate therapy. A patient experienced episodes of dissociative amnesia after initiating treatment with Topiramate for migraine prophylaxis. This suggests that while the primary compound may have therapeutic benefits, its metabolites could also contribute to adverse effects .

In another study comparing cognitive impacts among different antiepileptic drugs (AEDs), it was found that Topiramate had a higher incidence of cognitive side effects compared to other AEDs like Valproic Acid and Gabapentin. This raises questions about the role of its metabolites in these cognitive impairments .

Efficacy in Seizure Management

Topiramate has been shown to be effective in reducing seizure frequency in patients with epilepsy when used as monotherapy or adjunctive therapy. A pooled analysis indicated that approximately 43% of patients experienced a greater than 50% reduction in seizure frequency when treated with Topiramate . Although specific data on the efficacy of this compound alone is limited, its role as a metabolite suggests it may contribute to the overall pharmacodynamics observed with Topiramate.

Propriétés

IUPAC Name |

[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO8S/c1-8(2)17-7-6(12)5(11)3-15-9(7,18-8)4-16-19(10,13)14/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFVNUZYZFRVCR-JAKMQLQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(COC2(O1)COS(=O)(=O)N)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)N)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442617 | |

| Record name | [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106881-41-8 | |

| Record name | 4,5-Desisopropylidene topiramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106881418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DESISOPROPYLIDENE TOPIRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KP2WFO28K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.